molecular formula C9H9N3O2S B1611538 Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate CAS No. 69785-97-3

Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate

Cat. No.: B1611538
CAS No.: 69785-97-3
M. Wt: 223.25 g/mol
InChI Key: QGKDEUWWLDPBNI-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate (CAS 69785-97-3) is a bicyclic heterocyclic compound with a fused pyrimidine-thiazine core. Its IUPAC name, ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate , reflects its structural features: a pyrimidine ring fused at positions 4 and 5 to a 1,4-thiazine moiety, with an ethoxycarbonyl group at position 6. The molecular formula is C₉H₉N₃O₂S , corresponding to a molecular weight of 223.25 g/mol .

The InChI code (1S/C9H9N3O2S/c1-2-14-9(13)7-4-15-8-6(12-7)3-10-5-11-8/h3-5,12H,2H2,1H3 ) and InChI key (QGKDEUWWLDPBNI-UHFFFAOYSA-N ) provide a standardized representation of its connectivity and stereochemistry. The pyrimidine ring (positions 1–4) is fused to the thiazine ring (positions 5–8), with the ethoxycarbonyl substituent at position 6 introducing steric and electronic effects that influence molecular packing and reactivity.

Crystallographic Characterization and Conformational Analysis

While direct crystallographic data for ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate are limited, studies on analogous pyrimidothiazine derivatives offer insights. For example, X-ray diffraction (XRD) analyses of structurally related compounds, such as ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, reveal planar bicyclic systems with minor deviations at sp³-hybridized carbon atoms. In such systems, the six-membered thiazine ring often adopts a sofa conformation , with the ethoxycarbonyl group lying in the plane of the bicyclic framework.

Intermolecular interactions, such as n-π bonding between electronegative atoms (e.g., bromine) and aromatic systems, stabilize crystal packing. For instance, in ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate, hydrogen-bonded supramolecular arrays form via O–H···O and C–H···O interactions. Similar interactions likely govern the solid-state behavior of ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate, though experimental validation is needed.

Comparative Structural Analysis with Pyrimidothiazine Derivatives

Ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate shares structural motifs with pharmacologically active pyrimidothiazines. The table below highlights key differences between this compound and derivatives reported in recent studies:

Compound Name Molecular Formula Substituents Key Structural Features Reference
Ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate C₉H₉N₃O₂S Ethoxycarbonyl at C6 Fused pyrimidine-thiazine core
Ethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate C₁₈H₁₉BrN₂O₄S Bromophenyl, methyl, ketone groups Saturated thiazine ring with ketone
Ethyl 6-{3-[(3,4-dichlorophenyl)carbamamido]phenyl}-8-methyl-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate C₂₄H₂₄Cl₂N₄O₃S Dichlorophenyl, methyl, carboxamide Extended aryl substituents

Key observations:

  • Substituent Effects : Bulkier groups, such as dichlorophenyl carboxamides in , increase steric hindrance and alter electronic properties compared to the simpler ethoxycarbonyl group in the target compound.
  • Ring Saturation : Derivatives with saturated thiazine rings (e.g., 3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazines) exhibit reduced planarity, impacting π-π stacking interactions.
  • Functional Groups : Ketone or carboxamide substituents enhance hydrogen-bonding potential, influencing solubility and crystal packing.

These structural variations correlate with divergent biological activities. For instance, pyrimido[2,1-b]thiazines with carboxamide groups demonstrate antimicrobial properties, while simpler analogs like ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate may serve as intermediates for further functionalization.

Properties

IUPAC Name

ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-4-15-8-6(12-7)3-10-5-11-8/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKDEUWWLDPBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC=NC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498978
Record name Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69785-97-3
Record name Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent and One-Pot Cyclization Reactions

  • General Strategy:
    The synthesis of fused pyrimido heterocycles often employs multicomponent reactions (MCRs) involving aminopyrimidine derivatives, carbonyl compounds (such as aldehydes or β-diketones), and sulfur-containing reagents like thiourea or isothiocyanates. These reactions proceed via cyclocondensation to form the thiazine ring fused to the pyrimidine core.

  • Ultrasound-Assisted Synthesis:
    Ultrasound irradiation has been demonstrated to enhance reaction rates and yields in the synthesis of related pyrimido compounds. For example, ultrasound-assisted one-pot reactions combining aminopyrimidinones, dimedone, and aromatic aldehydes have been used to synthesize pyrimidoquinoline derivatives with good efficiency and environmental benefits, avoiding metallic catalysts and hazardous reagents.

  • Reaction Conditions:
    Typical solvents include acetic acid or ethanol. The reaction mixture is stirred at room temperature initially, followed by heating either by reflux or ultrasound irradiation. The progress is monitored by thin-layer chromatography (TLC), and products are isolated by filtration and recrystallization.

Functionalization via Vilsmeier–Haack Reaction

  • After initial cyclization, further functionalization such as formylation can be achieved using the Vilsmeier–Haack reagent (prepared from POCl3 and DMF). This introduces aldehyde groups onto the heterocyclic ring system under mild conditions, often enhanced by ultrasonic irradiation.

Summary Table of Preparation Techniques

Preparation Step Conditions/Details Notes
Multicomponent Reaction Aminopyrimidinone + β-diketone + aldehyde, acetic acid or ethanol, reflux or ultrasound One-pot, mild conditions, catalyst-free
Cyclization to form fused ring Thiourea or isothiocyanate as sulfur source Forms pyrimido-thiazine core
Functionalization (optional) Vilsmeier–Haack reaction (POCl3 + DMF), ultrasound Introduces aldehyde groups
Stock solution preparation Dissolve in DMSO, heat to 37°C, sonicate Use aliquots, avoid repeated freeze-thaw
In vivo formulation DMSO master solution + PEG300 + Tween 80 + water or corn oil Ensure clear solution before next solvent addition

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, research findings, and potential applications.

Chemical Structure and Properties

Chemical Formula: C9_9H9_9N3_3O2_2S
Molecular Weight: 223.25 g/mol
CAS Number: 69785-97-3

This compound features a fused pyrimidine-thiazine ring system, which contributes to its unique chemical properties and biological activities. The presence of an ester functional group and a secondary amine enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of ethyl cyanoacetate with thiourea under basic conditions, followed by reaction with an aldehyde or ketone. This method allows for the production of the compound in a controlled manner, optimizing yield and purity for subsequent biological evaluations .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing potential as a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays:

  • Cell Proliferation Assays: In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines. The IC50_{50} values indicate its potency in reducing cell viability .
  • Mechanism of Action: The mechanism by which this compound exerts its anticancer effects may involve the disruption of microtubule dynamics, leading to apoptosis in cancer cells. Studies have reported that it can induce significant microtubule depolymerization at concentrations as low as 10 µM .

Comparative Activity

When compared to similar compounds, this compound exhibits unique properties due to its structural characteristics. For instance:

Compound TypeActivity LevelNotes
Pyridazine DerivativesModerateSimilar biological activities but less potent
PyrimidopyrimidinesVariableOften exhibit diverse activities
ThioxopyrimidinesLowLimited activity compared to thiazines

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antiproliferative Effects: In one study involving the NCI-60 cancer cell line panel, this compound demonstrated an average GI50_{50} of approximately 10 nM across multiple sensitive cell lines. This suggests a strong potential for further development as an anticancer agent .
  • Mechanistic Insights: Investigations into the mechanism of action revealed that this compound may activate apoptotic pathways through caspase activation and modulation of key regulatory proteins involved in cell survival .
  • Microtubule Interaction: The compound's ability to interact with microtubules was highlighted in studies showing that it could effectively disrupt microtubule formation at low concentrations, further supporting its role as a potential chemotherapeutic agent .

Q & A

Q. Advanced

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the fused pyrimidine-thiazine core and substituents (e.g., ethyl ester at δ 4.2–4.4 ppm for -OCH2_2CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 223.05 for C9_9H9_9N3_3O2_2S) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts from incomplete cyclization .

How do structural modifications influence the biological activity of this compound?

Advanced
Structure-Activity Relationship (SAR) Insights :

Substituent ModificationObserved ImpactReference
Bromine at C6 (e.g., ethyl 6-bromo analogs)Enhanced antimicrobial activity due to increased electrophilicity
Methyl or tert-butyl groups on aryl ringsImproved lipophilicity and target binding (e.g., TRPA1 inhibition)
Replacement of ethyl ester with methyl esterReduced metabolic stability in vitro

What methodologies resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

Q. Advanced

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
  • Dose-Response Curves : Triplicate measurements across a wider concentration range (e.g., 0.1–100 µM) improve reliability.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) reconcile discrepancies by predicting binding modes to targets like TRPA1 or viral proteases .

What are the challenges in purifying this compound, and how are they addressed?

Q. Advanced

  • Byproduct Formation : Incomplete cyclization generates open-chain intermediates. Gradient silica gel chromatography (hexane/ethyl acetate) separates these impurities .
  • Solubility Issues : Low solubility in polar solvents necessitates recrystallization from ethanol/dioxane mixtures (2:1 v/v) .
  • Scale-Up Limitations : Flash chromatography with automated fraction collectors ensures reproducibility at multi-gram scales .

What mechanistic insights explain its anti-inflammatory or anticancer activity?

Q. Advanced

  • Enzyme Inhibition : The compound inhibits cyclooxygenase-2 (COX-2) by competitively binding to the active site, reducing prostaglandin E2_2 synthesis .
  • Apoptosis Induction : In cancer cells, it activates caspase-3/7 via mitochondrial depolarization, confirmed by flow cytometry with Annexin V/PI staining .

How can researchers design derivatives for improved pharmacokinetic properties?

Q. Advanced

  • Prodrug Strategies : Replace the ethyl ester with pivaloyloxymethyl groups to enhance oral bioavailability .
  • Metabolic Stability : Introduce fluorine at C5 to block CYP450-mediated oxidation, as shown in analogs with 80% higher half-life in plasma .

What synthetic strategies enable the introduction of diverse substituents on the pyrimidine ring?

Q. Advanced

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling installs aryl/alkyl amines at C2 or C4 positions .
  • Suzuki-Miyaura Cross-Coupling : Attach heteroaryl groups (e.g., thiophene) using boronic acids and Pd(PPh3_3)4_4 .
  • Microwave-Assisted Synthesis : Reduces reaction time for halogenation (e.g., Br2_2 in DMF) from 8 hours to 30 minutes .

How does the compound interact with viral targets, and what assays validate this?

Q. Advanced

  • Viral Protease Inhibition : Dose-dependent inhibition of SARS-CoV-2 3CLpro (IC50_{50} = 12 µM) measured via fluorescence resonance energy transfer (FRET) assays .
  • RNA Polymerase Binding : Surface plasmon resonance (SPR) shows KD_D = 5.8 nM for hepatitis C virus NS5B, suggesting competitive inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate
Reactant of Route 2
Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.